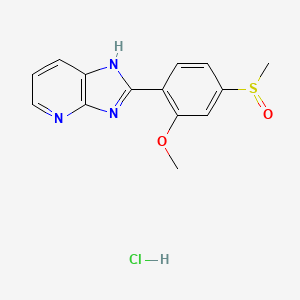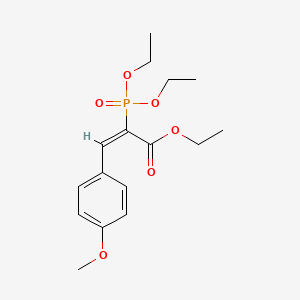
2-Propenoic acid, 2-(diethoxyphosphinyl)-3-(4-methoxyphenyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-(diethoxyphosphinyl)-3-(4-methoxyphenyl)-, ethyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a propenoic acid backbone, a diethoxyphosphinyl group, and a methoxyphenyl group. The ethyl ester functionality further enhances its chemical properties, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-propenoic acid, 2-(diethoxyphosphinyl)-3-(4-methoxyphenyl)-, ethyl ester typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzaldehyde with diethyl phosphite in the presence of a base, followed by the addition of ethyl acrylate. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Propenoic acid, 2-(diethoxyphosphinyl)-3-(4-methoxyphenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide.
Major Products Formed: The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted esters, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Propenoic acid, 2-(diethoxyphosphinyl)-3-(4-methoxyphenyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-propenoic acid, 2-(diethoxyphosphinyl)-3-(4-methoxyphenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The diethoxyphosphinyl group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems.
Comparaison Avec Des Composés Similaires
- 2-Propenoic acid, 2-(diethoxyphosphinyl)-3-phenyl-, ethyl ester
- 2-Propenoic acid, 2-(diethoxyphosphinyl)-3-(4-hydroxyphenyl)-, ethyl ester
Comparison: Compared to its analogs, 2-propenoic acid, 2-(diethoxyphosphinyl)-3-(4-methoxyphenyl)-, ethyl ester exhibits unique properties due to the presence of the methoxy group. This functional group enhances its chemical stability and biological activity, making it a more versatile compound for various applications.
Propriétés
Numéro CAS |
14656-25-8 |
|---|---|
Formule moléculaire |
C16H23O6P |
Poids moléculaire |
342.32 g/mol |
Nom IUPAC |
ethyl (E)-2-diethoxyphosphoryl-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H23O6P/c1-5-20-16(17)15(23(18,21-6-2)22-7-3)12-13-8-10-14(19-4)11-9-13/h8-12H,5-7H2,1-4H3/b15-12+ |
Clé InChI |
XBVPDVFEWHGDML-NTCAYCPXSA-N |
SMILES isomérique |
CCOC(=O)/C(=C\C1=CC=C(C=C1)OC)/P(=O)(OCC)OCC |
SMILES canonique |
CCOC(=O)C(=CC1=CC=C(C=C1)OC)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


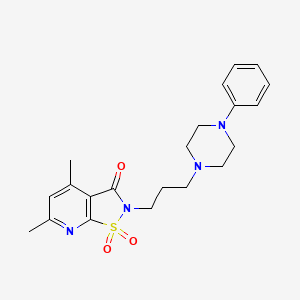
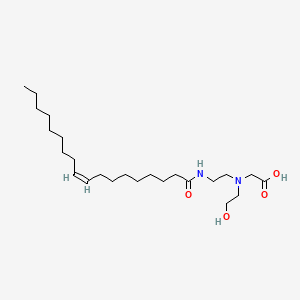
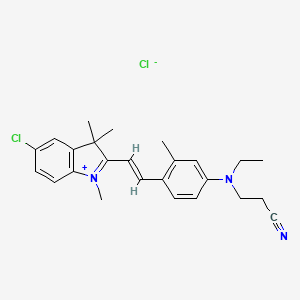
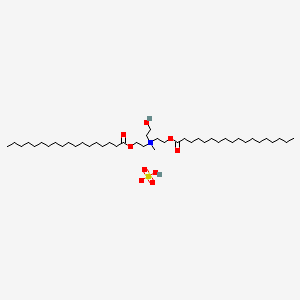
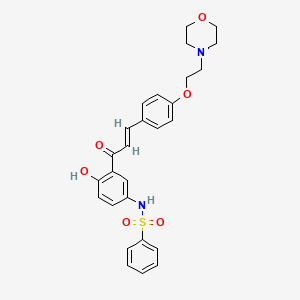
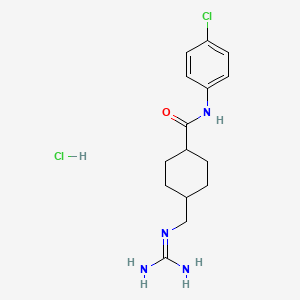

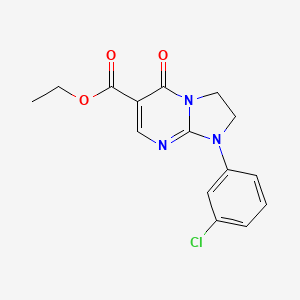



![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12696929.png)

